3,4,5-Trichlorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIAGHGODIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275300 | |

| Record name | 3,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21472-86-6 | |

| Record name | 3,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trichlorotoluene: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides an in-depth examination of 3,4,5-trichlorotoluene, a distinct constitutional isomer within the trichlorotoluene family. While often overshadowed by its more commercially prevalent isomers, the unique 3,4,5-substitution pattern imparts specific physicochemical properties and reactivity profiles that are of significant interest in synthetic chemistry, materials science, and environmental research. This document consolidates critical data on its molecular structure, physical properties, synthetic pathways, and chemical reactivity. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for use as a chemical intermediate or as a reference standard.

Molecular Identity and Structure

The foundational characteristics of any chemical compound are its structure and fundamental identifiers. For this compound, these elements distinguish it from its five other constitutional isomers.

Chemical Formula and Key Identifiers

Precise identification is critical for regulatory compliance, database searches, and experimental replication.

-

IUPAC Name: 1,2,3-trichloro-5-methylbenzene[3]

Molecular Structure Visualization

The spatial arrangement of the three chlorine atoms adjacent to one another on the toluene ring defines the steric and electronic nature of the molecule.

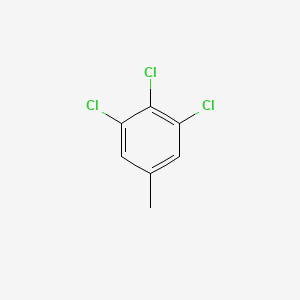

Caption: Molecular structure of this compound (1,2,3-trichloro-5-methylbenzene).

Isomeric Context

This compound is one of six constitutional isomers with the formula C₇H₅Cl₃.[1][7] The specific positioning of the chloro-substituents dramatically influences properties such as melting point, boiling point, dipole moment, and solubility due to differences in molecular symmetry and intermolecular forces.[9] For instance, the high symmetry of 2,4,6-trichlorotoluene results in a lower boiling point compared to less symmetrical isomers like 2,4,5-trichlorotoluene. The vicinal (adjacent) arrangement of the three chlorine atoms in the 3,4,5-isomer creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for experimental design, process safety, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 195.47 g/mol | [4][6] |

| CAS Number | 21472-86-6 | [2][3][4][5][6][7][8] |

| Appearance | Colorless, lipophilic solid | [7] |

| Melting Point | 44.85 °C | [7] |

| Boiling Point | 248.3 °C | [7] |

| XLogP3-AA | 4.2 | [1][3] |

The high XLogP3-AA value indicates significant lipophilicity, suggesting low solubility in water and a potential for bioaccumulation, a common trait among polychlorinated aromatic compounds.[1]

Synthesis and Reactivity

Understanding the synthesis and characteristic reactions of this compound is fundamental for its use as a building block in more complex molecular architectures.

Synthetic Pathways

The industrial synthesis of trichlorotoluenes typically involves the direct, controlled chlorination of toluene or a mixture of dichlorotoluenes.[1][9] This reaction is a classic electrophilic aromatic substitution catalyzed by a Lewis acid, such as iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[7][9]

The distribution of the resulting isomers is highly dependent on the starting material and reaction conditions (temperature, catalyst, reaction time).[9] Achieving a high yield of the specific 3,4,5-isomer is challenging due to the directing effects of the methyl group (ortho-, para-directing) and the chlorine substituents. Therefore, synthesis often results in a mixture of isomers requiring purification by fractional distillation or crystallization.[10]

Caption: Generalized workflow for the synthesis and isolation of this compound.

Representative Laboratory Protocol: Electrophilic Chlorination

The following protocol is a generalized procedure for the synthesis of trichlorotoluenes. It must be emphasized that this protocol requires empirical optimization to maximize the yield of the 3,4,5-isomer and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction medium, and a condenser connected to a gas scrubber (e.g., containing a sodium hydroxide solution to neutralize excess HCl and Cl₂).

-

Charging Reagents: The flask is charged with the starting material (e.g., 3,4-dichlorotoluene) and a catalytic amount of anhydrous iron (III) chloride (FeCl₃).

-

Initiating Chlorination: The mixture is heated to the desired temperature (e.g., 40-60°C). Chlorine gas is then bubbled through the stirred mixture at a controlled rate.

-

Causality Note: The Lewis acid catalyst (FeCl₃) polarizes the Cl-Cl bond, making the chlorine a stronger electrophile (Cl⁺), which is necessary to attack the electron-rich aromatic ring.

-

-

Monitoring the Reaction: The reaction progress is monitored by periodically taking aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of di-, tri-, and tetrachlorinated products.

-

Work-up: Once the desired conversion is achieved, the chlorine gas flow is stopped, and the reaction mixture is cooled to room temperature. The mixture is washed sequentially with water and an aqueous sodium bicarbonate solution to remove the catalyst and any dissolved HCl.

-

Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent (if any) is removed under reduced pressure. The resulting crude product, an isomeric mixture, is then purified by vacuum fractional distillation or recrystallization from a suitable solvent (e.g., ethanol) to isolate the this compound isomer.

Key Chemical Reactions

The reactivity of this compound is primarily dictated by its two functional regions: the methyl group and the aromatic ring.

-

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid. This transformation is a robust and common reaction for alkylbenzenes and provides a pathway to 3,4,5-trichlorobenzoic acid, a valuable synthetic intermediate. A standard and effective reagent for this purpose is potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification.[9]

-

Reductive Dechlorination: The chlorine atoms on the aromatic ring can be removed through reductive processes. Catalytic hydrogenation is a common method, where hydrogen gas (H₂) is reacted with the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[9] This reaction proceeds by cleaving the C-Cl bonds and forming C-H bonds, yielding less chlorinated toluenes or toluene itself, depending on the reaction conditions. This process is of significant interest in environmental remediation studies.

Applications and Research Significance

While specific large-scale commercial applications for this compound are not as well-documented as for other isomers like 2,4,5-trichlorotoluene (used in pesticide and dyestuff production), its utility is primarily found in specialized areas of chemical research and development.[1][9][10]

-

Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules where the specific 3,4,5-trichloro substitution pattern is required to impart desired electronic or steric properties.

-

Reference Standard: In environmental analysis and toxicological studies, pure this compound is essential as an analytical standard for the detection and quantification of chlorinated pollutants in soil, water, and biological samples.

-

Computational and QSAR Studies: The compound is useful for research in physical organic chemistry, including studies that calculate physical properties of organic compounds based on their molecular structure.[4] Its well-defined structure allows for the validation of computational models that predict toxicity, environmental fate, and chemical reactivity.

Safety and Toxicological Profile

Comprehensive toxicological data specifically for this compound is limited in publicly accessible databases.[2][8] However, as a member of the chlorinated aromatic hydrocarbon class, it should be handled with caution.

-

General Hazards: Other trichlorotoluene isomers are classified as potential eye irritants and pose a chronic hazard to aquatic life.[1] It is prudent to assume this compound carries similar risks.

-

Handling Precautions: Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed. This includes:

-

Working in a well-ventilated chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoiding inhalation of dust or vapors and direct contact with skin and eyes.

-

-

Environmental Persistence: Like many polychlorinated compounds, this compound is expected to be persistent in the environment and exhibit low water solubility, leading to potential partitioning into soil and sediment.

Conclusion

This compound is a chemically significant molecule defined by its unique vicinal chlorination pattern on the toluene core. While its direct commercial applications are not extensive, its value as a synthetic intermediate, an analytical reference standard, and a subject for theoretical and environmental research is clear. The methodologies for its synthesis are based on well-established principles of electrophilic aromatic substitution, though isolation of this specific isomer requires careful purification. A thorough understanding of its properties, structure, and reactivity is essential for any scientist or researcher intending to work with this compound.

References

- Trichlorotoluene - Grokipedia. (2026-01-16). Grokipedia.

- This compound | 21472-86-6 | Benchchem. Benchchem.

- This compound 21472-86-6 wiki - Guidechem. Guidechem.

- This compound | C7H5Cl3 | CID 35397 - PubChem.

- This compound CAS#: 21472-86-6 - ChemicalBook. ChemicalBook.

- This compound - Wikidata. (2025-11-04).

- Trichlorotoluene - Wikipedia. Wikipedia.

- This compound - CAS:21472-86-6 - Sunway Pharm Ltd. Sunway Pharm Ltd.

- 2,4,5-Trichlorotoluene - NIST WebBook. National Institute of Standards and Technology.

- US3692850A - Process for the production of 2,4,5-trichlorotoluene - Google Patents.

- This compound (cas 21472-86-6) SDS/MSDS download - Guidechem. Guidechem.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H5Cl3 | CID 35397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 21472-86-6 [m.chemicalbook.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound - CAS:21472-86-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 21472-86-6 | Benchchem [benchchem.com]

- 10. US3692850A - Process for the production of 2,4,5-trichlorotoluene - Google Patents [patents.google.com]

Spectroscopic Characterization of 3,4,5-Trichlorotoluene: A Technical Guide

Foreword for the Researcher

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of the spectroscopic properties of 3,4,5-trichlorotoluene (CAS No. 21472-86-6). It is important to note that while this compound is commercially available and its existence is well-documented, a comprehensive set of publicly available, experimentally-derived spectroscopic data is not readily found in major chemical databases as of the date of this publication.

Therefore, this guide will take a dual approach. Firstly, it will present the known physical and chemical properties of this compound. Secondly, and more centrally, it will provide a detailed theoretical analysis of the expected spectroscopic signatures for this molecule based on fundamental principles of spectroscopy and by drawing comparative insights from the known spectra of its isomers. This predictive approach is designed to empower researchers in identifying and characterizing this compound in complex mixtures and in guiding their analytical methodologies.

Introduction to this compound

This compound is a member of the trichlorotoluene family of compounds, which consists of six constitutional isomers with the molecular formula C₇H₅Cl₃.[1][2] The specific arrangement of the three chlorine atoms on the toluene ring in the 3, 4, and 5 positions imparts a unique set of physical and chemical properties that distinguish it from its isomers.[3] These differences in substitution patterns influence factors such as dipole moment, polarity, and steric hindrance, which in turn affect properties like boiling point, melting point, and solubility.[3]

While specific applications for this compound are not extensively documented in publicly available literature, trichlorotoluenes, in general, serve as intermediates in the synthesis of various chemicals, including pesticides and pharmaceuticals.[1][3] Accurate spectroscopic identification is therefore crucial for quality control in synthesis, for the study of its metabolic fate, and for monitoring its environmental presence.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21472-86-6 | [3][4][5] |

| Molecular Formula | C₇H₅Cl₃ | [4][5] |

| Molecular Weight | 195.47 g/mol | [3][4] |

| IUPAC Name | 1,2,3-trichloro-5-methylbenzene | [4] |

| Melting Point | 44.85 °C | [2] |

| Boiling Point | 248.3 °C | [2] |

| InChI Key | DYBIAGHGODIVSM-UHFFFAOYSA-N | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the absence of experimental spectra for this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on the molecular structure and known substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Region: The three chlorine atoms at positions 3, 4, and 5 leave two chemically equivalent protons at positions 2 and 6 of the aromatic ring. These protons would appear as a single signal, a singlet, as they do not have any adjacent protons to couple with. The electron-withdrawing nature of the three adjacent chlorine atoms would deshield these protons, leading to a downfield chemical shift, likely in the range of 7.0-7.5 ppm.

-

Aliphatic Region: The methyl group at position 1 is expected to produce a singlet in the aliphatic region, typically around 2.3-2.5 ppm. The exact chemical shift will be influenced by the electronic effects of the chlorine substituents on the ring.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 | 7.0 - 7.5 | Singlet | 2H |

| -CH₃ | 2.3 - 2.5 | Singlet | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. Due to the molecule's symmetry, we expect to see five distinct carbon signals.

-

Aromatic Carbons:

-

C-1 (ipso-carbon to -CH₃): This carbon will be a quaternary carbon and its chemical shift will be influenced by the methyl group and the chlorine atoms.

-

C-2 and C-6: These two carbons are equivalent and will show a single signal. They are bonded to hydrogen and are adjacent to a chlorine-substituted carbon.

-

C-3 and C-5: These two carbons are equivalent, each bonded to a chlorine atom. They will appear as a single signal significantly downfield due to the direct attachment of the electronegative chlorine.

-

C-4: This carbon is also bonded to a chlorine atom and is situated between two other chlorine-bearing carbons, which will also result in a downfield chemical shift.

-

-

Aliphatic Carbon:

-

-CH₃: The methyl carbon will appear as a single signal in the upfield region of the spectrum.

-

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | 20 - 25 |

| C-2, C-6 | 125 - 130 |

| C-1 | 135 - 140 |

| C-3, C-5 | 130 - 135 |

| C-4 | 130 - 135 |

Infrared (IR) Spectroscopy: Expected Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the strong C-Cl bonds.

Expected Key Absorption Bands:

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

-

C-H Stretching (Aliphatic): The methyl group's C-H stretching vibrations will be observed as medium to strong bands in the 2850-3000 cm⁻¹ region.

-

Aromatic C=C Bending: The skeletal vibrations of the benzene ring typically give rise to a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aliphatic): The bending vibrations of the methyl group are expected to cause absorptions around 1375 cm⁻¹ and 1450 cm⁻¹.

-

C-Cl Stretching: The strong carbon-chlorine stretching vibrations are a key feature and are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions will depend on the substitution pattern.

-

Aromatic C-H Out-of-Plane Bending: The pattern of out-of-plane bending for the two adjacent aromatic hydrogens is expected to result in a strong absorption band in the 800-900 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C Bending | 1450 - 1600 | Variable, Sharp |

| Aliphatic C-H Bending | ~1375, ~1450 | Medium |

| Aromatic C-H Out-of-Plane Bending | 800 - 900 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS): Predicted Fragmentation Pathway

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Features in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (approximately 194 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M⁺, M+2, M+4, M+6) with a characteristic isotopic pattern for a molecule containing three chlorine atoms.

-

Fragmentation: The primary fragmentation pathway is expected to involve the loss of a chlorine atom or the methyl group.

-

[M-Cl]⁺: Loss of a chlorine atom would result in a significant fragment ion at m/z ~159. This fragment would also exhibit an isotopic pattern characteristic of a species with two chlorine atoms.

-

[M-CH₃]⁺: Loss of the methyl group would lead to a fragment at m/z ~179, with an isotopic pattern for three chlorines.

-

Further Fragmentation: Subsequent fragmentation could involve the loss of additional chlorine atoms or HCl from the primary fragments.

-

Experimental Protocols: A General Guideline

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for quantitative accuracy of quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred for separation from any potential impurities.

-

-

Ionization:

-

Utilize a standard electron ionization source, typically at 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the isotopic pattern to confirm the number of chlorine atoms.

-

Propose fragmentation pathways based on the observed fragment ions.

-

Visualizing Spectroscopic Relationships

The following diagrams illustrate the fundamental relationships between the molecular structure of this compound and its expected spectroscopic output.

Caption: Relationship between molecular structure and predicted spectra.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated, a thorough understanding of its structure allows for a robust prediction of its spectral characteristics. This guide provides a detailed theoretical framework for the expected ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally. It is our hope that this guide will serve as a valuable resource for the scientific community in the identification and characterization of this compound.

References

- Grokipedia. (2026, January 16). Trichlorotoluene.

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (2024, November 29). Trichlorotoluene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomers of Trichlorotoluene

This guide provides a comprehensive overview of trichlorotoluene isomers, tailored for researchers, scientists, and professionals in drug development. It delves into their structural diversity, synthesis, physicochemical properties, and analytical characterization, with a focus on the underlying chemical principles.

Introduction: Understanding Trichlorotoluene Isomerism

Trichlorotoluene refers to a group of organochlorine compounds derived from toluene (methylbenzene) where three hydrogen atoms have been substituted by chlorine atoms. The complexity arises from the multiple positions on the toluene molecule where this substitution can occur, leading to several constitutional isomers with the same molecular formula (C₇H₅Cl₃) but distinct chemical structures and properties.[1]

It is crucial to distinguish between two main categories of trichlorotoluene isomers:

-

Ring-Chlorinated Isomers: These compounds have three chlorine atoms attached to the benzene ring. There are six possible constitutional isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trichlorotoluene.[2] These are the primary focus of this guide.

-

Side-Chain-Chlorinated Isomers: In these isomers, chlorine atoms substitute the hydrogen atoms of the methyl group. The most prominent example is α,α,α-trichlorotoluene, also known as benzotrichloride (BTC).[3][4] Other variations involve a combination of ring and side-chain chlorination (e.g., α,3,4-trichlorotoluene).[5]

The specific arrangement of chlorine atoms profoundly influences the molecule's electronic distribution, steric profile, and consequently, its reactivity, toxicity, and potential applications.[6]

Structural Elucidation of Ring-Chlorinated Isomers

The six constitutional isomers of ring-chlorinated trichlorotoluene are defined by the positions of the three chlorine atoms relative to the methyl group at position C1.[1]

Synthesis and Mechanistic Insights

The synthesis of specific trichlorotoluene isomers is governed by the principles of electrophilic aromatic substitution. The outcome of the chlorination of toluene is directed by the substituents already present on the aromatic ring.

-

Directing Effects: The methyl group (-CH₃) is an activating, ortho-, para- directing group, while chlorine (-Cl) is a deactivating, yet also ortho-, para- directing group. The direct chlorination of toluene with three equivalents of chlorine in the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃) typically yields a mixture of isomers, with 2,3,4-, 2,3,6-, 2,4,5-, and 2,4,6-trichlorotoluene being produced in significant amounts.[2]

-

Catalyst Influence: The choice of catalyst can influence the isomer distribution. For instance, chlorides of zirconium or thallium have been patented for their effectiveness in producing mixtures rich in the 2,3,6-isomer, a precursor to the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[2][7]

-

Stepwise Synthesis: Achieving a high yield of a specific isomer often requires a multi-step synthesis starting from a specific chlorotoluene or dichlorotoluene precursor, allowing for more controlled regioselectivity.[1]

In contrast, the side-chain chlorinated isomer, benzotrichloride, is produced via a different mechanism: the free radical chlorination of toluene, which is catalyzed by UV light or a radical initiator.[4][8]

Physicochemical Properties

The position of the chlorine atoms significantly impacts the physical properties of the isomers, such as melting and boiling points. These differences are critical for their separation, purification, and handling. All isomers are colorless, lipophilic solids at room temperature.[2]

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4-Trichlorotoluene | 7359-72-0 | 42.9 - 43 | 244 - 249.3 |

| 2,3,5-Trichlorotoluene | 56961-86-5 | 44.65 | 240.4 |

| 2,3,6-Trichlorotoluene | 2077-46-5 | 35.6 - 42.95 | 230.4 - 241.8 |

| 2,4,5-Trichlorotoluene | 6639-30-1 | 79.95 - 82.4 | 231 - 240.5 |

| 2,4,6-Trichlorotoluene | 23749-65-7 | 32.0 | 235.4 |

| This compound | 21472-86-0 | 44.85 | 248.3 |

| α,α,α-Trichlorotoluene | 98-07-7 | -5.0 - -4.5 | 220.7 - 220.8 |

(Data compiled from sources[2][4][9][10][11][12][13])

Spectroscopic Characterization and Analysis

Differentiating between the isomers requires a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum reveal the substitution pattern of the aromatic protons. For example, the highly symmetric 2,4,6-trichlorotoluene will exhibit a simpler spectrum compared to the asymmetric 2,3,4-isomer.

-

Mass Spectrometry (MS): While all isomers have the same molecular weight (195.47 g/mol ), their fragmentation patterns under electron ionization can differ.[14][15] Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for separating and identifying isomers in a mixture.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the C-H and C-Cl bending frequencies, which are characteristic of the substitution pattern on the benzene ring.[14][15]

Experimental Protocol: Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the analytical separation of trichlorotoluene isomers.

Objective: To separate a mixture of trichlorotoluene isomers using reverse-phase HPLC.

Methodology:

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[16]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[16] A small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is often added to improve peak shape.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of ~220 nm.

-

Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent like acetonitrile.

-

Injection: Inject 10-20 µL of the sample onto the column.

-

Analysis: Identify isomers based on their retention times, which should be pre-determined using pure analytical standards.

Applications, Toxicology, and Safety

While specific applications for many trichlorotoluene isomers are limited, they are important as chemical intermediates and are studied for their environmental and toxicological impact.[1]

-

Chemical Intermediates: 2,3,6-Trichlorotoluene is a known precursor in the synthesis of certain herbicides.[2] Other isomers are used in the preparation of dyes and sulfonamide-based hypoglycemics.[11][17]

-

Benzotrichloride (BTC): The side-chain isomer, BTC, has broader industrial importance. It is a key intermediate for producing benzoyl chloride, which is used in pharmaceuticals, dyes, and UV stabilizers.[3][8][10]

-

Toxicology: Trichlorotoluenes are organochlorine compounds, a class known for potential environmental persistence and bioaccumulation.[1] Some isomers are classified as skin, eye, and respiratory irritants.[5] Benzotrichloride, in particular, is classified as toxic and a potential carcinogen, necessitating stringent handling protocols.[3][4]

Safety Precautions: Handling any trichlorotoluene isomer requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when working with powders or volatile liquids.[18][19] Work should be conducted in a well-ventilated fume hood.[18][20]

Conclusion

The six ring-chlorinated isomers of trichlorotoluene, along with their side-chain chlorinated counterparts like benzotrichloride, represent a classic example of constitutional isomerism in aromatic chemistry. Understanding their distinct structures, the synthetic strategies required to produce them, and the analytical methods for their differentiation is fundamental for professionals in chemical synthesis, environmental science, and drug development. Their varied physicochemical properties and toxicological profiles underscore the critical importance of precise structural identification in chemical research and industry.

References

- Sinocure Chemical Group. Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations.

- Wikipedia. Trichlorotoluene.

- Grokipedia. Benzotrichloride.

- Vulcanchem. 2,3,4-Trichlorotoluene - 7359-72-0.

- Grokipedia. Trichlorotoluene.

- Chemcess. Benzotrichloride: Properties, Reactions, Production And Uses. Published 2024-04-11.

- ChemicalBook. Benzotrichloride | 98-07-7.

- Wikipedia. Benzotrichloride.

- Guidechem. This compound (cas 21472-86-6) SDS/MSDS download.

- ChemicalBook. 2,3,4-Trichlorotoluene CAS#: 7359-72-0.

- ChemicalBook. 2,3,5-Trichlorotoluene | 56961-86-5. Published 2023-04-23.

- Benchchem. 2,3,4-Trichlorotoluene | 7359-72-0.

- ChemicalBook. 2,4,5-TRICHLOROTOLUENE | 6639-30-1.

- National Center for Biotechnology Information. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem.

- CAS Common Chemistry. 2,4,5-Trichlorotoluene.

- National Center for Biotechnology Information. This compound | C7H5Cl3 | CID 35397 - PubChem.

- ChemicalBook. 2,3,4-Trichlorotoluene | 7359-72-0. Published 2025-07-14.

- Synquest Labs. Trichlorotoluene.

- ChemicalBook. 2,3,6-Trichlorotoluene CAS#: 2077-46-5.

- National Center for Biotechnology Information. 2,4,5-Trichlorotoluene | C7H5Cl3 | CID 23128 - PubChem.

- Google Patents. United States Patent Office.

- Cheméo. Chemical Properties of trichlorotoluene (CAS 30583-33-6).

- Guidechem. 2,3,6-Trichlorotoluene 2077-46-5 wiki.

- CPAChem. Safety data sheet. Published 2024-02-01.

- Cole-Parmer. Material Safety Data Sheet - 2,4,5-Trichlorotoluene, 98%.

- SIELC Technologies. 2,3,6-Trichlorotoluene. Published 2018-05-16.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 5. cpachem.com [cpachem.com]

- 6. 2,3,4-Trichlorotoluene | 7359-72-0 | Benchchem [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. grokipedia.com [grokipedia.com]

- 9. 2,3,4-Trichlorotoluene (7359-72-0) for sale [vulcanchem.com]

- 10. chemcess.com [chemcess.com]

- 11. 2,3,4-Trichlorotoluene CAS#: 7359-72-0 [m.chemicalbook.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. 2,3,6-Trichlorotoluene CAS#: 2077-46-5 [m.chemicalbook.com]

- 14. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4,5-Trichlorotoluene | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,3,6-Trichlorotoluene | SIELC Technologies [sielc.com]

- 17. 2,3,4-Trichlorotoluene | 7359-72-0 [chemicalbook.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. Page loading... [wap.guidechem.com]

Environmental fate of 3,4,5-Trichlorotoluene

An In-Depth Technical Guide to the Environmental Fate of 3,4,5-Trichlorotoluene

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a holistic understanding of the environmental lifecycle of this compound, a compound of significant interest due to its presence as an industrial intermediate and potential environmental contaminant.[1][2] We will delve into the core physicochemical properties that govern its behavior, explore its transformation pathways, and outline the state-of-the-art methodologies for its study. The narrative that follows is built on a foundation of established scientific principles, drawing parallels from closely related isomers where direct data is scarce, to provide a predictive and practical framework for researchers and environmental professionals.

Introduction: The Profile of a Persistent Pollutant

Trichlorotoluenes are a class of organochlorine compounds derived from toluene, with this compound being one of its six constitutional isomers.[1] These compounds often emerge as intermediates or byproducts in industrial synthesis, for instance, in the manufacturing of certain herbicides and dyes.[1] The chlorine substitution pattern on the benzene ring dictates the specific properties of each isomer, influencing its environmental persistence, toxicity, and ultimate fate.[1] Understanding the environmental journey of this compound is critical for assessing its ecological risk, developing effective remediation strategies, and ensuring regulatory compliance. Its chemical structure, characterized by high chlorine substitution, suggests a propensity for persistence and potential for bioaccumulation, warranting a thorough scientific investigation.

Physicochemical Properties: The Blueprint of Environmental Behavior

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, these parameters predict a strong affinity for solid and organic phases over aqueous environments.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃ | [2][3] |

| Molecular Weight | 195.5 g/mol | [3] |

| Melting Point | 45.5°C | [4] |

| Boiling Point | 230.4°C (estimate) | [4] |

| Water Solubility | Insoluble | [5] |

| Octanol/Water Partition Coefficient (XLogP3-AA) | 4.2 | [2][3] |

| Physical Form | Solid (White to Off-White) | [4] |

The high XLogP3-AA value of 4.2 is a critical indicator, signifying strong lipophilicity.[2][3] This suggests that this compound will preferentially partition from water into soil, sediment, and biological tissues. Its very low water solubility further reinforces this behavior, limiting its mobility in aqueous systems but enhancing its persistence in sorbed phases.[5]

Environmental Compartmentalization and Transport

Based on its properties, this compound is expected to exhibit the following distribution pattern upon release into the environment:

-

Soil and Sediment: This is the primary sink for this compound. Its hydrophobic nature drives it to adsorb strongly to organic matter and clay particles in soil and sediment, significantly reducing its bioavailability and leaching potential into groundwater.

-

Water: Due to its low solubility, concentrations in the aqueous phase of surface waters are expected to be low.[5] Transport in aquatic systems will likely be associated with suspended particulate matter.

-

Air: While it has a relatively high boiling point, its volatility may allow for some atmospheric transport, particularly from contaminated soils in warmer climates.

-

Biota: The high lipophilicity and low water solubility create a strong potential for bioaccumulation in the fatty tissues of organisms, leading to biomagnification up the food chain.[1]

Caption: Environmental partitioning and fate of this compound.

Degradation and Transformation Pathways

The persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation: The Microbial Response

While specific studies on this compound are limited, the biodegradation of other chlorotoluene isomers and structurally related compounds provides a strong basis for predicting its fate.[6]

Anaerobic Reductive Dechlorination: In anoxic environments like saturated soils and sediments, the most probable initial biodegradation step is reductive dechlorination. This process involves microorganisms using the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. Genera such as Dehalobacter are known to catalyze such reactions for other chlorinated aromatic compounds.[7] The degradation of 2,4,5-trichlorophenoxyacetic acid, for example, proceeds through the formation of dichlorophenols and eventually phenol, which can be further mineralized.[8] A similar pathway is plausible for this compound.

Caption: Plausible anaerobic biodegradation pathway for this compound.

Aerobic Oxidation: If the compound reaches an aerobic environment, microbial degradation can proceed via an oxidative pathway. Bacteria, such as those from the genus Rhodococcus, can utilize dioxygenase enzymes to attack the aromatic ring, leading to the formation of chlorocatechols.[6] These intermediates are then channeled into central metabolic pathways for ring cleavage and complete mineralization.[6] The high degree of chlorination in this compound may, however, make it more recalcitrant to initial aerobic attack compared to less chlorinated toluenes.

Abiotic Degradation

Non-biological processes can also contribute to the transformation of this compound, although typically at slower rates than biodegradation.

-

Hydrolysis: The carbon-chlorine bonds on the aromatic ring are generally stable to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway.

-

Photolysis: Direct photolysis in sunlight is possible, but its significance depends on the compound being present in sunlit surface waters or on soil surfaces. The extent of degradation would depend on the absorbance spectrum of the molecule and the quantum yield of the reaction.

-

Reductive Dechlorination by Minerals: In anaerobic environments, reduced iron-containing minerals, such as iron sulfides (FeS), can mediate abiotic reductive dechlorination of chlorinated solvents.[9] This process can transform highly chlorinated compounds into less toxic products.[9][10]

Ecotoxicity and Bioaccumulation

The primary ecotoxicological concern for this compound stems from its potential to bioaccumulate. The high XLogP value suggests that it will be readily taken up by organisms from their environment and accumulate in lipid-rich tissues.[1] This can lead to biomagnification, where concentrations increase at successively higher trophic levels.

Experimental Protocols for Environmental Fate Assessment

To empirically determine the environmental fate of this compound, controlled laboratory experiments are essential. The following protocols provide a framework for such investigations.

Protocol 1: Anaerobic Soil/Sediment Microcosm Biodegradation Assay

Objective: To determine the rate and pathway of anaerobic biodegradation of this compound in a relevant environmental matrix.

Methodology:

-

Matrix Collection: Collect soil or sediment from a site with a history of contamination or from a pristine site. Characterize the matrix for pH, organic carbon content, and microbial population density.

-

Microcosm Setup:

-

In an anaerobic glovebox, dispense 50 g (dry weight equivalent) of the soil/sediment into 160-mL serum bottles.

-

Prepare a defined anaerobic mineral medium and add 100 mL to each bottle to create a slurry.

-

Spike the microcosms with a stock solution of this compound (in a minimal amount of a water-miscible solvent like methanol) to achieve a target concentration (e.g., 5-10 mg/kg).

-

Prepare sterile controls by autoclaving a subset of the microcosms twice for 60 minutes with a 24-hour interval.

-

-

Incubation: Crimp-seal the bottles with Teflon-lined septa and aluminum seals. Incubate in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At regular time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), sacrifice triplicate microcosms from both active and sterile sets.

-

Analysis:

-

Extract the entire content of each bottle using an appropriate solvent (e.g., hexane:acetone).

-

Analyze the extracts for this compound and potential degradation products (e.g., di- and mono-chlorotoluenes) using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify the parent compound and metabolites against certified standards.

-

-

Data Interpretation: Plot the concentration of this compound over time. Calculate the degradation half-life in the active microcosms and compare it to the sterile controls to confirm biological activity. Identify metabolites to elucidate the degradation pathway.

Caption: Workflow for an anaerobic microcosm biodegradation study.

Protocol 2: Abiotic Reductive Dechlorination by Iron Sulfide

Objective: To assess the potential for abiotic degradation of this compound by a common environmental mineral.

Methodology:

-

Reagent Preparation:

-

Synthesize iron sulfide (FeS) in an anaerobic environment by reacting ferrous chloride with sodium sulfide.

-

Prepare an oxygen-free buffered solution (e.g., PIPES buffer) at a relevant environmental pH (e.g., pH 7).

-

-

Reactor Setup:

-

In an anaerobic glovebox, add a known amount of the synthesized FeS to serum bottles.

-

Add the buffered solution to the bottles.

-

Spike the reactors with a stock solution of this compound to a target aqueous concentration.

-

Prepare controls without FeS to monitor for hydrolysis or other non-reductive losses.

-

-

Incubation: Seal the bottles and incubate in the dark on a shaker to ensure continuous mixing.

-

Sampling: At specified time points, collect aqueous samples from the reactors using a gas-tight syringe.

-

Analysis:

-

Extract the aqueous samples with a suitable solvent (e.g., hexane).

-

Analyze the extracts by GC-MS to quantify the remaining this compound and identify any dechlorination products.

-

-

Data Interpretation: Determine the pseudo-first-order degradation rate constant and half-life in the presence of FeS. Compare these results to the FeS-free controls to isolate the effect of the mineral.

Conclusion

The environmental fate of this compound is characterized by strong sorption to soil and sediment, a high potential for bioaccumulation, and probable persistence. While abiotic degradation is likely to be slow, biodegradation, particularly through anaerobic reductive dechlorination, represents the most significant natural attenuation pathway. The experimental frameworks provided in this guide offer a robust approach for quantifying the persistence and transformation of this compound, enabling a more accurate assessment of its environmental risk. Further research focusing on identifying the specific microbial consortia capable of its degradation and the ecotoxicological effects of its bioaccumulation is highly recommended.

References

- Grokipedia. (2026, January 16). Trichlorotoluene.

- OECD SIDS. (n.d.). α,α,α-Trichlorotoluene (Trichloromethylbenzene) CAS N°:98-07-7.

- SynQuest Labs. (n.d.).

- ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

- ChemBK. (2024, April 10). Toluene, 2,4,5-trichloro-.

- PubChem - NIH. (n.d.). 2,4,5-Trichlorotoluene.

- PubChem - NIH. (n.d.). This compound.

- Guidechem. (n.d.). This compound 21472-86-6 wiki.

- ChemicalBook. (n.d.). This compound CAS#: 21472-86-6.

- Environmental Microbiome. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

- ResearchGate. (n.d.). Degradation of 2-chlorotoluene by Rhodococcus sp. OCT 10.

- ResearchGate. (n.d.). Abiotic Reductive Dechlorination of Tetrachloroethylene and Trichloroethylene in Anaerobic Environments.

- PMC - NIH. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H5Cl3 | CID 35397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 21472-86-6 [m.chemicalbook.com]

- 5. Toluene, 2,4,5-trichloro- [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4,5-Trichlorotoluene | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 3,4,5-Trichlorotoluene

Abstract

This technical guide provides a comprehensive toxicological profile of 3,4,5-trichlorotoluene (3,4,5-TCT), a chlorinated aromatic hydrocarbon. Given the limited availability of direct toxicological data for this specific isomer, this document employs a comparative toxicological approach, leveraging data from structurally related trichlorotoluene isomers and trichlorobenzenes to extrapolate potential hazards. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of anticipated toxicokinetics, potential mechanisms of toxicity, and a framework for empirical toxicological assessment based on internationally recognized guidelines. The document emphasizes the importance of a structured, evidence-based approach to characterizing the toxicology of data-poor chemicals.

Introduction and Statement of Data Scarcity

This compound is one of six constitutional isomers of trichlorotoluene, characterized by a toluene molecule substituted with three chlorine atoms on the benzene ring.[1][2] While other isomers have been the subject of limited toxicological investigation, 3,4,5-TCT remains largely uncharacterized. This guide addresses this critical data gap by synthesizing available information on related compounds to construct a predictive toxicological profile. It must be explicitly stated that the majority of the following toxicological assessments are inferred and should be confirmed by empirical testing.

Physicochemical Properties and Predicted Toxicokinetic Profile

The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. While experimental data for 3,4,5-TCT is sparse, its properties can be estimated based on its structure and data from other trichlorotoluene isomers.

Table 1: Physicochemical Properties of Trichlorotoluene Isomers

| Property | 2,3,4-TCT | 2,4,5-TCT | 2,3,6-TCT | 3,4,5-TCT (Predicted) |

| Molecular Formula | C₇H₅Cl₃ | C₇H₅Cl₃ | C₇H₅Cl₃ | C₇H₅Cl₃ |

| Molecular Weight | 195.47 g/mol | 195.47 g/mol | 195.47 g/mol | 195.47 g/mol |

| Melting Point | 43-46 °C | 78-82 °C[3] | 35-40 °C | Solid at room temp. |

| Boiling Point | 244 °C | 231.85 °C[3] | 230.4°C (estimate) | ~230-250 °C |

| Water Solubility | Low | Low | Low | Low |

| LogP (Octanol/Water) | ~4.2 | 4.2[2] | ~4.2 | ~4.2 |

The high predicted LogP value suggests that 3,4,5-TCT will be lipophilic, indicating a potential for bioaccumulation in fatty tissues.

Absorption

Based on its lipophilicity, 3,4,5-TCT is expected to be readily absorbed through the gastrointestinal tract following oral ingestion and to a significant extent through the skin upon dermal contact. Inhalation of vapors or aerosols would also likely lead to rapid absorption in the lungs.

Distribution

Following absorption, 3,4,5-TCT is anticipated to distribute to lipid-rich tissues, such as adipose tissue, liver, and the nervous system. This distribution pattern is common for chlorinated aromatic hydrocarbons.

Metabolism

The metabolism of 3,4,5-TCT is predicted to follow pathways observed for other chlorinated toluenes and benzenes. The primary site of metabolism is the liver, involving cytochrome P450 (CYP) enzymes.

Predicted Metabolic Pathway:

-

Oxidation of the Methyl Group: The methyl group is susceptible to oxidation by CYP enzymes to form 3,4,5-trichlorobenzyl alcohol. This can be further oxidized to 3,4,5-trichlorobenzaldehyde and then to 3,4,5-trichlorobenzoic acid.

-

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring can also occur, leading to the formation of various chlorophenolic metabolites.

-

Conjugation: The resulting alcohol, acid, and phenolic metabolites are expected to undergo phase II conjugation reactions (e.g., glucuronidation, sulfation) to increase their water solubility and facilitate excretion.

The formation of reactive epoxide intermediates during aromatic hydroxylation is a potential mechanism for toxicity, as these intermediates can bind to cellular macromolecules like DNA and proteins.[4]

Caption: Predicted metabolic pathway of this compound.

Excretion

The conjugated metabolites of 3,4,5-TCT are expected to be primarily excreted in the urine. A smaller fraction may be eliminated in the feces via biliary excretion. Due to its lipophilicity, some portion of the parent compound may be stored in adipose tissue and eliminated slowly over time.

Postulated Toxicological Endpoints

The toxicological profile of 3,4,5-TCT is inferred from data on related compounds, particularly other trichlorotoluene isomers and trichlorobenzenes. The liver and kidneys are anticipated to be primary target organs.[5]

Acute Toxicity

Data on the acute toxicity of trichlorotoluene isomers is limited. For α,α,α-trichlorotoluene, a structural isomer, the oral LD50 in rats is reported to be between 700 and 2,200 mg/kg, depending on the vehicle used.[1] 2,3,6-Trichlorotoluene is reported to be moderately toxic by ingestion, with an oral LD50 in mice of 2000 mg/kg.[6] Based on this, 3,4,5-TCT is likely to have moderate acute toxicity via the oral route. It is also expected to be a skin and eye irritant.[7]

Genotoxicity

The genotoxic potential of 3,4,5-TCT is unknown. However, some chlorinated aromatic compounds have shown evidence of genotoxicity. For example, α,α,α-trichlorotoluene is classified as a substance that may cause cancer, suggesting genotoxic potential.[7] Trichlorobenzenes have generally tested negative in bacterial reverse mutation assays but have shown some evidence of clastogenicity in vivo.[8] Therefore, a comprehensive battery of genotoxicity tests is warranted.

Subchronic and Chronic Toxicity

Based on studies of other trichlorotoluene isomers and trichlorobenzenes, long-term exposure to 3,4,5-TCT is anticipated to primarily affect the liver and kidneys.[5] Observed effects in related compounds include increased liver weight, hepatocellular hypertrophy, and degenerative changes in the kidneys.[8]

Carcinogenicity

There is no data on the carcinogenicity of 3,4,5-TCT. However, α,α,α-trichlorotoluene is classified as a substance that may cause cancer.[7] Furthermore, long-term exposure to 1,2,4-trichlorobenzene has been shown to increase the incidence of liver cancer in mice.[8] Given these findings, the carcinogenic potential of 3,4,5-TCT cannot be ruled out and should be investigated.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of 3,4,5-TCT has not been evaluated. Studies on related compounds are also limited. Therefore, this remains a significant data gap.

Proposed Experimental Protocols for Toxicological Evaluation

To address the data gaps for 3,4,5-TCT, a tiered approach to toxicological testing is recommended, following established OECD guidelines.

Acute Oral Toxicity Assessment (OECD Guideline 423)

This study provides an initial estimate of the acute toxicity of 3,4,5-TCT.

Methodology:

-

Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain).

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dose Administration: A single oral dose of 3,4,5-TCT is administered by gavage. Due to its expected low water solubility, the test substance should be dissolved or suspended in an appropriate vehicle (e.g., corn oil).

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Subsequent dose levels are adjusted based on the observed outcomes.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

Genotoxicity Assessment

A standard battery of in vitro and in vivo tests is recommended.

4.2.1. Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

This in vitro test assesses the potential of 3,4,5-TCT to induce gene mutations in bacteria.

Methodology:

-

Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains with different mutations are used.[9]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[10]

-

Exposure: The bacterial strains are exposed to a range of concentrations of 3,4,5-TCT.

-

Scoring: The number of revertant colonies is counted. A significant, dose-related increase in revertant colonies compared to the control indicates a positive result.

4.2.2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.

Methodology:

-

Test Animals: Mice or rats.

-

Dose Administration: Animals are exposed to 3,4,5-TCT, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Analysis: Erythrocytes are analyzed for the presence of micronuclei. A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Carcinogenicity Bioassay (OECD Guideline 451)

This long-term study is designed to assess the carcinogenic potential of 3,4,5-TCT.

Methodology:

-

Test Animals: Typically, rats and mice of both sexes.

-

Dose Administration: 3,4,5-TCT is administered in the diet or by gavage for the majority of the animals' lifespan (e.g., 24 months for rats).

-

Dose Levels: At least three dose levels and a control group are used.

-

Observations: Animals are monitored for clinical signs, body weight changes, and tumor development.

-

Histopathology: A complete histopathological examination of all organs and tissues is performed on all animals.

Caption: Experimental workflow for a carcinogenicity bioassay.

Conclusion and Recommendations

The toxicological profile of this compound is largely unknown. Based on the principles of chemical similarity, it is prudent to assume that this compound may exhibit moderate acute toxicity and that the liver and kidneys are potential target organs for chronic toxicity. Furthermore, a potential for genotoxicity and carcinogenicity cannot be dismissed without empirical data.

It is strongly recommended that the series of toxicological studies outlined in this guide, following internationally accepted OECD guidelines, be conducted to definitively characterize the hazards associated with this compound. The results of these studies are essential for conducting a robust risk assessment and ensuring the safe handling and use of this chemical.

References

-

Grokipedia. (2026). Trichlorotoluene. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for α,α,α-Trichlorotoluene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

-

Grokipedia. (2026). Trichlorotoluene. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet: α,2,4-Trichlorotoluene.

-

ChemBK. (2024). Toluene, 2,4,5-trichloro-. Retrieved from [Link]

- HPC Standards. (n.d.). 2,3,6-Trichlorotoluene Solution.

- Sigma-Aldrich. (n.d.). α,α,α-Trichlorotoluene, 98%.

-

PubChem. (n.d.). 2,4,5-Trichlorotoluene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Maltoni, C., Lefemine, G., Cotti, G., & Perino, G. (1988). Long-term carcinogenicity bioassays on trichloroethylene administered by inhalation to Sprague-Dawley rats and Swiss and B6C3F1 mice. Annals of the New York Academy of Sciences, 534, 316–342.

- Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test.

-

PubChem. (n.d.). 2,4,5-trichlorotoluene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzene. Retrieved from [Link]

- National Cancer Institute. (1976). Carcinogenesis bioassay of trichloroethylene.

- Scialli, A. R., Dourson, M., Brorby, G. P., et al. (2012). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Food and Chemical Toxicology, 50(10), 3456-3466.

- ChemicalBook. (n.d.). 2,3,6-Trichlorotoluene CAS#: 2077-46-5.

- Scantox. (n.d.). GLP OECD 471 Ames Test.

- National Cancer Institute. (1979). Bioassay of 2,4,6-trichlorophenol for possible carcinogenicity.

- Haseman, J. K. (1984). Comparative results of 327 chemical carcinogenicity studies. Environmental Health Perspectives, 58, 385–390.

- Daston, G. P., Gooch, J. W., Breslin, W. J., et al. (1997). Teratology Society Public Affairs Committee Position Paper: Developmental Toxicity of Endocrine Disruptors to Humans.

-

Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzene. Retrieved from [Link]

- Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471).

- AGC Chemicals. (2002). Reverse Mutation Assay "Ames Test" Using Salmonella Typhimurium and Escherichia Coli.

- El-Masri, H. A., et al. (2023). Two-year dermal carcinogenicity bioassay of triclosan in B6C3F1 mice. Food and Chemical Toxicology, 180, 114002.

- Zhang, T., et al. (2021). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Environmental Science and Pollution Research, 28(33), 44633-44645.

-

Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Chlorobenzene. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trichlorotoluene, 98%.

- Alit Technologies Spa. (2025). Endocrine Disruptors and Reproductive Toxic Substances.

- Singh, S., & Sharma, P. (2017). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. Journal of Environmental Pathology, Toxicology and Oncology, 36(3), 237-246.

- Scialli Consulting. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern.

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chembk.com [chembk.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,6-Trichlorotoluene CAS#: 2077-46-5 [m.chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. vivotecnia.com [vivotecnia.com]

- 10. scantox.com [scantox.com]

Navigating the Microbial Maze: Unraveling the Biodegradation of 3,4,5-Trichlorotoluene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichlorotoluene, a persistent and toxic environmental pollutant, presents a significant challenge for bioremediation. This technical guide provides a comprehensive overview of the potential biodegradation pathways of this compound. In the absence of direct studies on this compound, this document synthesizes evidence from closely related chlorinated aromatic hydrocarbons to propose plausible aerobic and anaerobic degradation routes. We delve into the enzymatic machinery likely responsible for the initial attack and subsequent metabolic transformations, offering a scientifically grounded framework for future research in this critical area. This guide is intended to equip researchers with the foundational knowledge and experimental methodologies required to investigate and engineer microbial solutions for the detoxification of this compound and other recalcitrant chloroaromatics.

Introduction: The Environmental Imperative

Chlorinated toluenes are a class of synthetic chemicals widely used as solvents, chemical intermediates, and in the manufacturing of pesticides and dyes. Their widespread use has led to significant environmental contamination, posing risks to ecosystems and human health. This compound, in particular, is of concern due to its chemical stability and potential for bioaccumulation. Bioremediation, the use of microorganisms to degrade pollutants, offers a promising and sustainable approach to detoxify contaminated sites. Understanding the intricate biochemical pathways that microbes employ to break down these resilient compounds is paramount to developing effective bioremediation strategies.

This guide will explore the potential metabolic fates of this compound, drawing parallels from the well-documented degradation of other chlorinated aromatics. We will examine two primary avenues of microbial attack: aerobic pathways that utilize oxygenases to initiate degradation, and anaerobic pathways that proceed via reductive dechlorination.

Proposed Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms employ powerful oxygenase enzymes to initiate the breakdown of aromatic rings. For this compound, two principal initial attacks are conceivable: oxidation of the methyl group or dioxygenation of the aromatic ring.

Pathway A: Initial Monooxygenation of the Methyl Group

A likely primary aerobic degradation route is initiated by the oxidation of the methyl group. This hypothesis is strongly supported by studies on the transformation of the isomeric 2,4,5-trichlorotoluene by Ralstonia sp. strain PS12, which was found to predominantly undergo monooxygenation of the methyl substituent to form 2,4,5-trichlorobenzyl alcohol. Toluene monooxygenases are known to catalyze such reactions.

Following this initial step, the resulting 3,4,5-trichlorobenzyl alcohol would likely be further oxidized to 3,4,5-trichlorobenzaldehyde and then to 3,4,5-trichlorobenzoate by benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, respectively. The subsequent degradation of the chlorinated benzoate would proceed through dioxygenation and ring cleavage.

Caption: Proposed aerobic pathway A for this compound degradation.

Pathway B: Initial Dioxygenation of the Aromatic Ring

An alternative aerobic strategy involves a direct attack on the aromatic ring by a dioxygenase enzyme. This is a common mechanism for the degradation of many chlorinated benzenes and toluenes. In this scenario, a toluene or chlorobenzene dioxygenase would incorporate two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. This intermediate would then be dehydrogenated to the corresponding catechol. For this compound, this would likely result in the formation of 3,4,5-trichloro-6-methylcatechol.

The resulting trichloromethylcatechol would then be a substrate for a catechol dioxygenase, leading to ring cleavage. Ortho (intradiol) or meta (extradiol) cleavage would produce different linear intermediates that are further metabolized to central cellular metabolites.

Caption: Proposed aerobic pathway B for this compound degradation.

Proposed Anaerobic Biodegradation Pathway

In the absence of oxygen, a different set of microbial processes becomes dominant. For highly chlorinated aromatic compounds, the most significant anaerobic transformation is reductive dechlorination. In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often carried out by specialized bacteria such as Dehalococcoides and Dehalobacter.

The anaerobic degradation of this compound would likely proceed through a stepwise removal of chlorine atoms, leading to dichlorotoluenes, monochlorotoluenes, and ultimately toluene. Toluene can then be degraded anaerobically by various microorganisms under different electron-accepting conditions (e.g., nitrate-reducing, sulfate-reducing, or methanogenic).

Caption: Proposed anaerobic pathway for this compound degradation.

Experimental Protocols for Studying Biodegradation

Investigating the biodegradation of this compound requires a systematic experimental approach. The following protocols provide a framework for such studies.

Enrichment and Isolation of Degrading Microorganisms

Objective: To enrich and isolate microorganisms capable of degrading this compound from contaminated environmental samples.

Methodology:

-

Sample Collection: Collect soil or water samples from a site contaminated with chlorinated aromatic compounds.

-

Enrichment Culture:

-

Prepare a basal salts medium (BSM) containing all necessary mineral nutrients.

-

Add this compound as the sole source of carbon and energy at a concentration of 10-50 mg/L.

-

Inoculate the medium with the environmental sample.

-

For anaerobic enrichments, prepare the medium under an oxygen-free atmosphere and add an appropriate electron donor (e.g., lactate, acetate).

-

Incubate the cultures at a suitable temperature (e.g., 25-30°C) with shaking for aerobic cultures.

-

-

Subculturing: Periodically transfer a small aliquot of the culture to fresh medium to select for the desired microorganisms.

-

Isolation: After several successful transfers, isolate individual colonies by plating serial dilutions of the enrichment culture onto solid BSM agar plates exposed to this compound vapor.

-

Identification: Identify the isolated strains using 16S rRNA gene sequencing.

Biodegradation Assays

Objective: To quantify the degradation of this compound by the isolated microorganisms.

Methodology:

-

Culture Preparation: Grow the isolated strain in a suitable liquid medium to a desired cell density.

-

Assay Setup:

-

In serum bottles sealed with Teflon-lined septa, add a defined volume of BSM.

-

Spike the medium with a known concentration of this compound.

-

Inoculate with the prepared culture.

-

Include sterile controls (no inoculum) and killed controls (e.g., autoclaved or poisoned with sodium azide) to account for abiotic losses.

-

-

Incubation: Incubate the bottles under the desired conditions (aerobic or anaerobic, specific temperature).

-

Sampling and Analysis: At regular time intervals, withdraw samples from the headspace or liquid phase. Analyze the concentration of this compound and potential metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for a biodegradation assay.

Identification of Metabolites

Objective: To identify the intermediate products of this compound biodegradation.

Methodology:

-

Sample Extraction: During the biodegradation assay, collect larger volume samples at time points where the parent compound has been significantly depleted but mineralization is not yet complete. Extract the metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

-

Derivatization: For polar metabolites (e.g., alcohols, acids), derivatization (e.g., silylation or methylation) may be necessary to improve their volatility for GC-MS analysis.

-

GC-MS Analysis: Analyze the extracted and derivatized samples by GC-MS. The mass spectra of the detected peaks can be compared to spectral libraries (e.g., NIST) and authentic standards for identification.

-

LC-MS/MS Analysis: For non-volatile or thermally labile metabolites, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative for identification and structural elucidation.

Data Presentation and Interpretation

Quantitative data from biodegradation studies should be presented clearly to allow for robust interpretation.

Table 1: Example of Biodegradation Data for this compound

| Time (hours) | 3,4,5-TCT Concentration (mg/L) - Active Culture | 3,4,5-TCT Concentration (mg/L) - Killed Control | Metabolite A Concentration (mg/L) | Chloride Ion Release (mg/L) |

| 0 | 10.0 | 10.0 | 0.0 | 0.0 |

| 24 | 7.5 | 9.8 | 1.2 | 0.8 |

| 48 | 3.2 | 9.7 | 3.5 | 2.5 |

| 72 | 0.5 | 9.6 | 1.5 | 4.8 |

| 96 | < 0.1 | 9.5 | < 0.1 | 5.5 |

This is hypothetical data for illustrative purposes.

Interpretation:

-

A significant decrease in the concentration of this compound in the active culture compared to the killed control indicates biological degradation.

-

The transient accumulation and subsequent disappearance of "Metabolite A" suggests it is an intermediate in the degradation pathway.

-

The release of chloride ions provides evidence for the cleavage of the carbon-chlorine bonds.

Conclusion and Future Directions

While the complete biodegradation pathway of this compound remains to be elucidated, the information available for structurally similar compounds provides a strong foundation for proposing plausible aerobic and anaerobic routes. The initial enzymatic attack, either on the methyl group or the aromatic ring under aerobic conditions, or through reductive dechlorination under anaerobic conditions, represents the critical first step in its detoxification.

Future research should focus on the enrichment and isolation of microorganisms capable of degrading this compound. Detailed studies involving the identification of metabolic intermediates and the characterization of the enzymes involved are essential. This knowledge will be instrumental in the development of robust and efficient bioremediation strategies for sites contaminated with this and other persistent chlorinated aromatic compounds.

References

-